Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 2-fluorophenyl group and a ketone group at the 8th position
Scientific Research Applications
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(2-fluorophenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(2-fluorophenyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: 8-(2-fluorophenyl)-8-oxooctanoic acid.
Reduction: 8-(2-fluorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atom on the phenyl ring may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-phenyl-8-oxooctanoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate: The fluorine atom is positioned differently on the phenyl ring, potentially altering its properties.
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Substitution of fluorine with chlorine, which may affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 8-(2-fluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPXEHTWXJZDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645634 |
Source
|
Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-44-1 |
Source
|
Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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